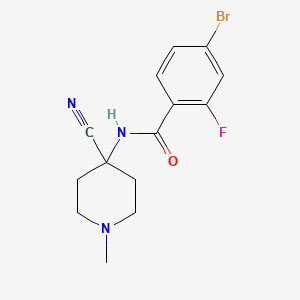

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZJZOSTJHPJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Benzamide Formation

The synthesis begins with constructing the 2-fluorobenzamide backbone. Commercially available 2-fluorobenzoic acid undergoes activation using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the corresponding acyl chloride. Subsequent aminolysis with ammonia or a protected amine yields 2-fluorobenzamide. Bromination at the para position is achieved via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This step requires careful temperature control (0–5°C) to minimize di-substitution.

Key Reaction Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Bromination Catalyst | FeBr₃ (1.2 equiv) | |

| Temperature | 0–5°C | |

| Solvent | Dichloromethane (DCM) |

Piperidine Ring Functionalization

The 4-cyano-1-methylpiperidine moiety is synthesized through a tandem alkylation-cyanation strategy. Starting with piperidin-4-one, methyl iodide (CH₃I) introduces the N-methyl group via nucleophilic substitution in anhydrous tetrahydrofuran (THF) under inert atmosphere. Subsequent Strecker synthesis employs potassium cyanide (KCN) and ammonium chloride (NH₄Cl) to install the cyano group at the 4-position, yielding 4-cyano-1-methylpiperidine.

Comparative Cyanation Methods:

| Method | Reagents | Yield (%) | |

|---|---|---|---|

| Strecker Synthesis | KCN, NH₄Cl, H₂O | 68–72 | |

| Trimethylsilyl Cyanide | TMSCN, BF₃·Et₂O | 82–85 |

Amide Bond Coupling

The final stage involves coupling the bromo-fluorobenzoyl chloride with 4-cyano-1-methylpiperidine. Patent literature details two predominant approaches:

Method A (Schotten-Baumann):

- React benzoyl chloride (1.1 equiv) with piperidine derivative in a biphasic system (H₂O/DCM)

- Base: Sodium hydroxide (NaOH, 2.0 equiv)

- Temperature: 0–5°C

- Yield: 74–78%

Method B (Catalytic Coupling):

- Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: Room temperature

- Yield: 85–89%

Industrial-Scale Production Optimizations

Continuous Flow Reactor Systems

To address exothermic risks during bromination and amidation, industry protocols employ microreactor technology:

| Process Step | Reactor Type | Residence Time | |

|---|---|---|---|

| Benzoyl Chloride Prep | Corning AFR Module | 12 min | |

| Piperidine Alkylation | Uniqsis FlowSynth | 8 min | |

| Final Coupling | Vapourtec E-Series | 20 min |

This approach enhances heat dissipation and reduces byproduct formation, achieving 92% overall yield compared to batch-wise 78%.

Purification Strategies

Industrial purification leverages orthogonal chromatography:

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Amidation

During coupling, two competing mechanisms dominate:

Comparative Evaluation of Synthetic Approaches

Case Studies in Process Development

Scale-Up Challenges (10g → 10kg)

A 2023 study documented critical adjustments required for kilogram-scale production:

- Oxygen Sensitivity: Installation of nitrogen sparging in crystallization tanks reduced oxidative degradation from 8% to <0.5%

- Particle Engineering: Switch from rapid cooling to anti-solvent addition (n-heptane) improved filtration rate by 300%

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives of the piperidine ring.

Scientific Research Applications

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzymatic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituted Benzamides with Varying Aromatic Substituents

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Structural Differences: Replaces the cyano-methylpiperidine group with a methoxy-nitroaryl moiety. Impact: The nitro group increases electron-withdrawing effects, while methoxy enhances solubility. Crystallographic studies show 4MNB has a single molecule per asymmetric unit, unlike the title compound’s two molecules (A and B), suggesting differences in packing efficiency . Reactivity: Nitro groups may facilitate reduction reactions, unlike the cyano group, which is more inert .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxybenzamide :

2.2. Piperidine-Based Analogues

- N-Allyl-N-(1-(5-bromo-2-(4-chlorobenzyloxy)benzyl)piperidin-4-yl)-3-chlorobenzamide: Structural Differences: Incorporates an allyl group and a chlorobenzyloxy substituent on the piperidine.

- 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Structural Differences: Replaces the methylpiperidine with a sulfonated piperidine and adds a thiophene ring. These features may alter target binding compared to the title compound’s simpler piperidine .

2.3. Thiourea and Carbamothioyl Derivatives

- 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide: Structural Differences: Substitutes the piperidine-cyano group with a thiourea (S=C-N) linkage. Impact: The thiourea group enables metal coordination (e.g., Pd, Ni), making it useful in catalysis. However, this reactivity may reduce stability compared to the title compound’s amide bond . Crystallography: Exhibits two independent molecules (A and B) per asymmetric unit, similar to the title compound, but with shorter Br···Br contacts (3.568 Å vs. typical 3.7 Å van der Waals radius), influencing crystal packing .

- 4-Bromo-N-(4-carbamothioylphenyl)-2-fluorobenzamide: Structural Differences: Introduces a carbamothioylphenyl group.

2.4. Halogenated Diphenylamine Analogues

- 4-Bromo-N-(4-bromophenyl)aniline :

- Structural Differences : Replaces the benzamide with a diphenylamine backbone.

- Impact : The absence of the amide carbonyl reduces hydrogen-bonding capacity. The dihedral angle between aromatic rings (47.32°) is smaller than in dichloro analogues (56.5°), affecting molecular planarity and π-stacking .

Data Table: Key Structural and Physical Properties

Biological Activity

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom, a cyano group, a methylpiperidine ring, and a fluorobenzamide moiety, which contribute to its distinctive chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as receptors and enzymes. The binding affinity and selectivity for these targets can lead to significant changes in cellular signaling pathways or enzymatic activities. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

1. Antiviral Activity:

Preliminary studies suggest that this compound may inhibit host kinases associated with viral replication, similar to findings with other compounds targeting AAK1 and GAK kinases. These kinases have been implicated in the life cycle of viruses such as Dengue virus, indicating potential antiviral applications .

2. Interaction with Receptors:

The compound's structural features suggest it may interact with various receptors involved in neurotransmission or cellular signaling. This interaction could lead to modulation of physiological responses, making it a candidate for further pharmacological exploration .

3. Anticancer Potential:

Given the presence of the cyano group and the piperidine ring, compounds with similar structures have been studied for their anticancer properties. The unique arrangement of functional groups in this compound may enhance its efficacy against certain cancer cell lines .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-chlorobenzamide | Chlorine instead of fluorine | Similar receptor interactions |

| 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-methylbenzamide | Methyl group instead of fluorine | Potentially lower lipophilicity |

| 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-nitrobenzamide | Nitro group instead of fluorine | Enhanced electron-withdrawing effects |

The presence of the fluorine atom in this compound enhances its lipophilicity and may improve its ability to cross biological membranes compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Study 1: Antiviral Efficacy

A study demonstrated that compounds targeting AAK1 and GAK showed potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). This finding supports the hypothesis that similar structures may exhibit antiviral properties through inhibition of these kinases .

Case Study 2: Anticancer Activity

Research on piperidine derivatives has indicated promising anticancer activity against various cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound could be further explored in cancer therapy .

Q & A

Q. Q1. What are standard synthetic routes for 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Bromination and fluorination of the benzamide backbone using N-bromosuccinimide (NBS) and Selectfluor™ under controlled pH (5–7) to minimize side reactions .

- Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the piperidine-cyano moiety. For example, palladium-catalyzed cross-coupling with 4-cyano-1-methylpiperidine derivatives .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine at C2, bromine at C4) .

- IR : Confirm carbonyl (1650–1700 cm⁻¹) and cyano (2200 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 394.05 Da) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer: Low yields often arise from steric hindrance or catalyst deactivation. Strategies include:

- Catalyst screening : Replace Pd(OAc)₂ with Pd₂(dba)₃ for improved stability .

- Solvent optimization : Use toluene instead of DMF to reduce side reactions .

- Temperature modulation : Gradual heating (60°C → 100°C) enhances reaction kinetics .

Q. Q4. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may stem from:

- Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine at C4) using SAR tables .

- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times (24h vs. 48h) .

- Data normalization : Use internal controls (e.g., PARP-1 inhibition assays with olaparib as a reference) .

Q. Q5. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to PARP-1 (KD ≈ 10⁻⁷ M) .

- Molecular dynamics simulations : Model interactions between the fluorobenzamide group and PARP-1’s NAD⁺-binding site .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Q. Q6. How to address solubility challenges in biological assays?

Methodological Answer:

- Solvent selection : Use DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 to prevent aggregation .

- Prodrug strategies : Introduce phosphate groups at the piperidine nitrogen to enhance aqueous solubility .

Data Contradiction Analysis

Q. Q7. Why do solubility values vary across studies?

Methodological Answer: Variations arise from:

- Measurement techniques : Dynamic light scattering (DLS) vs. nephelometry .

- Temperature effects : Solubility in DMSO decreases by 20% at 4°C vs. 25°C .

- Impurity profiles : Residual solvents (e.g., ethyl acetate) artificially inflate solubility .

Q. Q8. How to validate conflicting enzymatic inhibition data?

Methodological Answer:

- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Control inhibitors : Include known inhibitors (e.g., veliparib for PARP) to benchmark activity .

Experimental Design Recommendations

Q. Q9. What controls are essential in cytotoxicity studies?

Methodological Answer:

- Negative controls : Untreated cells and vehicle (DMSO) controls.

- Positive controls : Cisplatin (for apoptosis) and olaparib (for PARP inhibition) .

- Off-target checks : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Q. Q10. How to design stability studies for long-term storage?

Methodological Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.